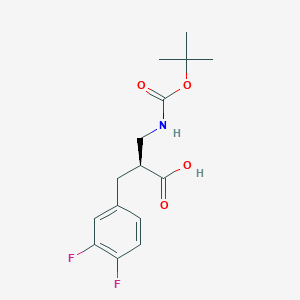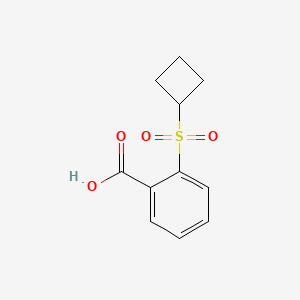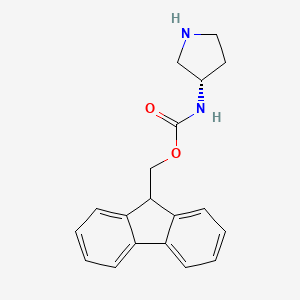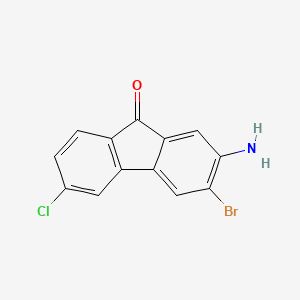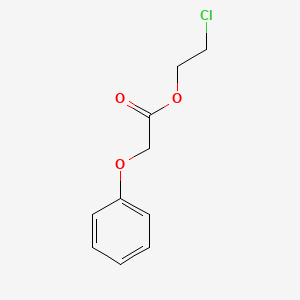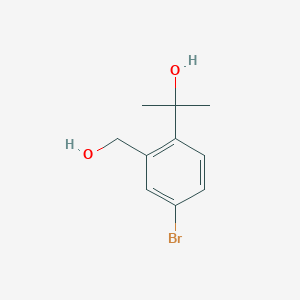
Dichloroacetic acid, 2-naphthyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroacetic acid, 2-naphthyl ester is an organic compound with the molecular formula C₁₂H₈Cl₂O₂ and a molecular weight of 255.097 g/mol . This compound is an ester derivative of dichloroacetic acid and 2-naphthol, combining the properties of both parent compounds. It is used in various chemical and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloroacetic acid, 2-naphthyl ester can be synthesized through the esterification reaction between dichloroacetic acid and 2-naphthol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dichloroacetic acid, 2-naphthyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dichloroacetic acid and 2-naphthol.
Substitution: The chlorine atoms in the dichloroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dichloroacetic acid and 2-naphthol.
Substitution: Various substituted dichloroacetic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
Scientific Research Applications
Dichloroacetic acid, 2-naphthyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dichloroacetic acid, 2-naphthyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as pyruvate dehydrogenase kinase, leading to alterations in cellular metabolism and energy production. This inhibition can result in various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic acid: An analogue of acetic acid with two chlorine atoms replacing hydrogen atoms in the methyl group.
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
Trichloroacetic acid: A related chloroacetic acid with three chlorine atoms.
Uniqueness
Dichloroacetic acid, 2-naphthyl ester is unique due to its combined structural features of dichloroacetic acid and 2-naphthol, which confer distinct chemical reactivity and potential biological activities. Its ester linkage and the presence of chlorine atoms make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
34915-55-4 |
|---|---|
Molecular Formula |
C12H8Cl2O2 |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
naphthalen-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(14)12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
InChI Key |
BINBEEOLDVVDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


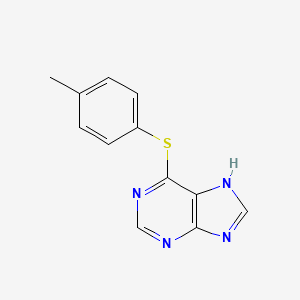
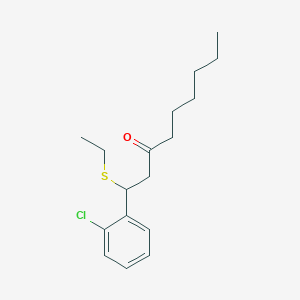
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
